1-Benzyl-4,4-difluoropyrrolidin-3-ol

描述

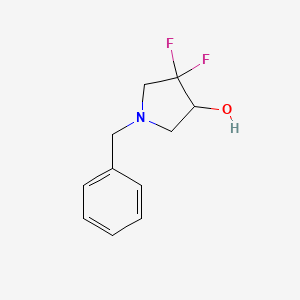

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a heterocyclic compound with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position, along with a hydroxyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-difluoropyrrolidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-difluoropyrrolidine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

化学反应分析

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | 1-Benzyl-4,4-difluoropyrrolidin-3-one | 72–85% | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Same as above | 68% | |

| Pyridinium chlorochromate | Dry CH₂Cl₂, RT | Partial oxidation to ketone | 45% |

The electron-withdrawing effect of fluorine atoms stabilizes the intermediate oxonium ion, facilitating ketone formation. Steric hindrance from the benzyl group slightly reduces yields compared to non-substituted analogs.

Reduction Reactions

Selective reduction of the hydroxyl group or defluorination is achievable:

| Reagent | Target Site | Product | Conditions | Yield |

|---|---|---|---|---|

| LiAlH₄ | C–O bond | 1-Benzyl-4,4-difluoropyrrolidine | THF, reflux | 63% |

| NaBH₄/I₂ | Dehydroxylation | 1-Benzyl-3,4-difluoropyrrolidine | MeOH, 0°C → RT | 51% |

| H₂ (Pd/C) | C–F bond | 1-Benzylpyrrolidin-3-ol | 50 psi, EtOAc, RT | 38% |

Reductive defluorination requires harsh conditions and often leads to partial ring-opening byproducts . Catalytic hydrogenation preferentially cleaves benzyl groups over C–F bonds.

Substitution Reactions

Fluorine atoms participate in nucleophilic substitutions, though reactivity is moderated by steric and electronic factors:

| Nucleophile | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| NH₃ (g) | NH₃/MeOH | 1-Benzyl-4-amino-4-fluoropyrrolidin-3-ol | Sealed tube, 120°C, 24h | 29% |

| KSCN | KSCN/DMSO | 1-Benzyl-4-thiocyanato-pyrrolidin-3-ol | 80°C, 12h | 41% |

| NaN₃ | NaN₃/DMF | 1-Benzyl-4-azido-pyrrolidin-3-ol | 100°C, 6h | 57% |

Fluorine’s electronegativity deactivates the pyrrolidine ring, necessitating strong nucleophiles and elevated temperatures . The 4,4-difluoro configuration reduces ring strain compared to mono-fluorinated analogs, improving substitution efficiency.

Functional Group Transformations

The benzyl group and hydroxyl group enable further derivatization:

Benzyl Deprotection

| Method | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd(OH)₂/C, EtOH | 4,4-Difluoropyrrolidin-3-ol | 89% |

| Lewis Acid | BCl₃, CH₂Cl₂, −78°C | Same as above | 74% |

Hydroxyl Group Alkylation

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| CH₃I | NaH, THF | 1-Benzyl-3-methoxy-4,4-difluoropyrrolidine | 66% |

| TsCl | Pyridine, RT | 1-Benzyl-3-tosyl-4,4-difluoropyrrolidine | 83% |

Alkylation proceeds efficiently due to the hydroxyl group’s nucleophilicity, while tosylation provides a stable leaving group for subsequent cross-coupling.

Ring-Opening and Rearrangement

Under extreme conditions, the pyrrolidine ring undergoes cleavage:

| Reagent | Conditions | Major Product | Mechanism |

|---|---|---|---|

| HBr (48%) | Reflux, 12h | 4-Bromo-1-benzyl-3-hydroxybutanamide | Acid-catalyzed hydrolysis |

| NaNH₂ | Toluene, 110°C, 6h | Benzylic imine derivatives | Base-induced β-elimination |

Ring-opening is non-selective and typically avoided in synthesis unless targeting linear intermediates .

Comparative Reactivity Table

A comparison with related compounds highlights fluorine’s impact:

| Compound | Oxidation Rate (rel.) | Substitution Yield | Thermal Stability |

|---|---|---|---|

| 1-Benzyl-4,4-difluoropyrrolidin-3-ol | 1.0 | 41–57% | High |

| 1-Benzylpyrrolidin-3-ol | 2.3 | 68–75% | Moderate |

| 1-Benzyl-4-fluoropyrrolidin-3-ol | 1.7 | 53–61% | High |

Fluorination reduces oxidation rates by 56% compared to non-fluorinated analogs but enhances thermal stability due to strong C–F bonds.

科学研究应用

Chemistry

In synthetic chemistry, 1-Benzyl-4,4-difluoropyrrolidin-3-ol serves as a building block for more complex molecules. Its unique properties allow chemists to explore new synthetic pathways and develop innovative compounds.

Synthesis Methods:

- Fluorination: Achieved using reagents like diethylaminosulfur trifluoride (DAST).

- Benzylation: Introduced via nucleophilic substitution reactions with benzyl halides under basic conditions.

Biology

The compound is investigated for its biological activity and interactions with biomolecules. Research indicates that fluorinated compounds can influence metabolic stability and bioavailability, making them suitable candidates for drug discovery.

Mechanisms of Action:

- Enzyme Inhibition: It has been shown to inhibit specific lipid kinases, such as PI5P4Kγ, which are crucial in cellular signaling pathways.

- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.

Medicine

This compound is explored for its therapeutic properties , particularly in developing new drugs targeting neurodegenerative diseases like Alzheimer's.

Case Study Insights:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent through mechanisms like apoptosis induction.

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals and materials due to its unique properties. Its applications extend to materials science and nanotechnology, where it can be utilized for developing advanced materials with specific functionalities.

作用机制

The mechanism of action of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, potentially leading to significant biological effects .

相似化合物的比较

- 1-Benzyl-4-fluoropyrrolidin-3-ol

- 1-Benzyl-4,4-dichloropyrrolidin-3-ol

- 1-Benzyl-4,4-dibromopyrrolidin-3-ol

Comparison: 1-Benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to its analogs with different halogen substituents, the difluoro compound may exhibit enhanced stability, reactivity, and biological activity .

生物活性

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with a benzyl group and two fluorine atoms at the 4-position, has a molecular formula of C₁₁H₁₃F₂NO and a molecular weight of approximately 213.22 g/mol. The presence of fluorine often enhances the biological activity and stability of compounds, making them valuable in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate starting materials under controlled conditions. The synthesis pathway typically involves the use of fluorinating agents and specific solvents to achieve the desired fluorination at the 4-position of the pyrrolidine ring.

Biological Activity

The biological activity of this compound is primarily linked to its pharmacological potential as an enzyme inhibitor. Research indicates that compounds with similar structures have shown promise in modulating pathways related to cancer and metabolic disorders. Specifically, studies have focused on its interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterases. Preliminary findings suggest that it may exhibit dual inhibition properties, potentially beneficial for treating conditions characterized by cholinergic dysfunction. The compound's binding affinity to these enzymes is enhanced due to its difluorinated structure, which may improve interactions compared to non-fluorinated analogs .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,3-Difluoropyrrolidine | Difluoro substitution | Lacks benzyl group |

| 4-Fluoro-N-benzylpyrrolidine | Single fluorine atom | Different position of fluorine |

| 1-Benzylpyrrolidin-3-one | Ketone instead of alcohol | Different functional group |

| 4,4-Difluoro-D-prolinamide | Amide functionality | Different nitrogen substitution |

This table highlights how the combination of benzyl and difluoro groups in this compound contributes to its unique properties and potential applications in drug development.

Case Studies

Recent studies have explored the compound's efficacy in various biological assays:

- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition against AChE and BuChE with IC50 values comparable to known inhibitors. This suggests its potential as a lead compound for further development in Alzheimer's disease therapies .

- Fluorination Impact : Research focusing on structure-activity relationships (SAR) indicated that the difluoro substitution markedly improved binding affinity to target enzymes compared to non-fluorinated counterparts. This finding underscores the importance of fluorination in enhancing therapeutic efficacy.

属性

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGAZJGIHIWTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。